molecular formula C11H16O5 B14231458 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione CAS No. 799271-70-8

11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione

Katalognummer: B14231458
CAS-Nummer: 799271-70-8
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: NHBRDEZABCTDQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione is unique due to its specific bicyclic structure and the presence of hydroxyl and dioxabicyclo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

799271-70-8

Molekularformel

C11H16O5

Molekulargewicht

228.24 g/mol

IUPAC-Name

11-hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione

InChI

InChI=1S/C11H16O5/c12-7-4-8-6-9(5-7)16-11(14)3-1-2-10(13)15-8/h7-9,12H,1-6H2

InChI-Schlüssel

NHBRDEZABCTDQC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC2CC(CC(C2)OC(=O)C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.